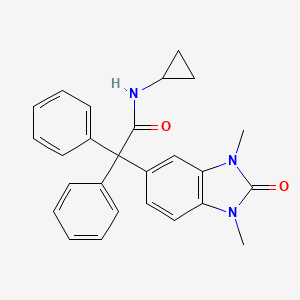
1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP is commonly used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to inhibit the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
实验室实验的优点和局限性
1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is commonly used as a research chemical in scientific studies due to its relatively low cost and availability. However, there are some limitations to its use. 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have some toxic effects in animal models, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and further studies could investigate its efficacy in humans. Another area of interest is its potential use in the treatment of migraine headaches. 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have vasodilatory properties, which could make it a promising candidate for future migraine treatments. Additionally, further studies could investigate the long-term effects of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine and its potential for abuse.
合成方法
The synthesis of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 2,3-dimethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions using a suitable solvent. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been investigated for its potential use in the treatment of migraine headaches, as it has been shown to have vasodilatory properties.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-3-8-18(15(14)2)21-9-11-22(12-10-21)19(23)16-6-4-7-17(20)13-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYETWGSANQJQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)



![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)

